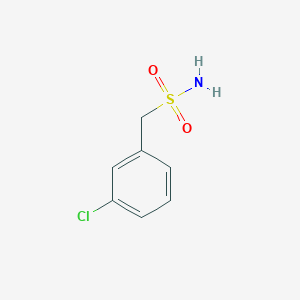

(3-Chlorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZCHWOSESAIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466878 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-88-7 | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Chemical Properties and Structure

This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonamide, a molecule of interest in contemporary chemical and pharmaceutical research. We will delve into its structural characteristics, chemical properties, a detailed synthetic protocol, and its potential as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a chlorophenyl group attached to a methanesulfonamide moiety via a methylene bridge. This structural arrangement confers a specific set of physicochemical properties that are critical for its behavior in chemical and biological systems.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical identity. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | AiFChem |

| CAS Number | 89782-88-7 | [1] |

| Molecular Formula | C₇H₈ClNO₂S | [2] |

| Molecular Weight | 205.66 g/mol | [2] |

| SMILES | O=S(CC1=CC=CC(Cl)=C1)(N)=O | [2] |

| InChI Key | HNZCHWOSESAIJA-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Powder | [1] |

| Melting Point | 128-129 °C | [1] |

| Storage Temperature | Room Temperature | [3] |

| Predicted XlogP | 1.3 | [4] |

Synthesis of this compound

The most direct and common synthetic route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor, (3-Chlorophenyl)methanesulfonyl chloride. This nucleophilic substitution reaction is efficient and relies on readily available starting materials.

Experimental Protocol: Ammonolysis of (3-Chlorophenyl)methanesulfonyl chloride

This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]

Materials:

-

(3-Chlorophenyl)methanesulfonyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Ammonia gas

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel with a stirrer, gas inlet, and temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve (3-Chlorophenyl)methanesulfonyl chloride (1 equivalent) in anhydrous THF in a reaction vessel. Cool the solution to 0-5 °C using an ice bath.

-

Ammonia Addition: Bubble ammonia gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-10 °C. The precipitation of ammonium chloride will be observed.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Filter the solid ammonium chloride and wash the filter cake with a small amount of THF.

-

Extraction: Combine the filtrates and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white powder.

Structural Elucidation and Spectroscopic Profile

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfonyl group will likely appear as a singlet around 4.3 ppm. The two protons on the nitrogen of the sulfonamide group are expected to produce a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom being downfield. The methylene carbon will also be observable.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

S=O stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

-

C-H stretching (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 205.66. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at [M-64]⁺.[7] Another common fragmentation is the cleavage of the C-S bond, leading to the formation of the 3-chlorobenzyl cation.

Reactivity and Potential Applications in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore and is present in a wide range of clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents.[8][9] this compound, as a member of this class, holds potential as a building block or lead compound in drug discovery.

The presence of the 3-chloro substituent on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. While specific biological activity for this compound is not yet extensively reported in the literature, its structural motifs suggest it could be a valuable starting point for the development of novel therapeutic agents.[10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

The precursor, (3-Chlorophenyl)methanesulfonyl chloride, is corrosive and reacts with water.[11] Therefore, appropriate precautions must be taken during its storage and handling.

Conclusion

This compound is a well-defined chemical entity with potential for further exploration, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and in the broader field of sulfonamide chemistry.

References

-

PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. [Link]

-

PubChemLite. This compound (C7H8ClNO2S). [Link]

-

SpectraBase. METHANESULFONAMIDE, N-(3-CHLOROPHENYL)-. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

- Google P

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

-

PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

NIH. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

PubMed. Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. [Link]

- Google Patents.

-

Georganics. (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

Sources

- 1. This compound | 89782-88-7 [sigmaaldrich.com]

- 2. 89782-88-7|this compound|BLD Pharm [bldpharm.com]

- 3. 89782-88-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. georganics.sk [georganics.sk]

(3-Chlorophenyl)methanesulfonamide CAS number and molecular weight

This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, characterization, and potential applications.

Core Compound Identification

A unique chemical entity is defined by its fundamental identifiers. The Chemical Abstracts Service (CAS) number and molecular weight are critical for unambiguous identification in research and regulatory contexts.

| Property | Value | Reference |

| CAS Number | 7022-21-1 | [1] |

| Molecular Weight | 205.66 g/mol | [cite: ] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-chloroaniline and methanesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis, valued for its efficiency and the accessibility of its starting materials.

The underlying mechanism involves the lone pair of electrons on the nitrogen atom of 3-chloroaniline acting as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a proton and a chloride ion, forming the stable sulfonamide bond. The presence of a base is often required to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted phenyl-methanesulfonamides.

Materials:

-

3-Chloroaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

To this mixture, add methanesulfonyl chloride (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy reveals the characteristic vibrational frequencies of the functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.

Based on a study of N-(substituted phenyl)-methanesulfonamides, the following spectral data are characteristic for this compound[2][3]:

| Spectroscopic Data | Characteristic Peaks/Shifts |

| IR (Infrared) | N-H stretch: ~3250 cm⁻¹ S=O asymmetric stretch: ~1320 cm⁻¹ S=O symmetric stretch: ~1150 cm⁻¹ |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group. |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon of the methanesulfonyl group. |

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The incorporation of a 3-chlorophenyl moiety can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

While specific biological targets for this compound are not extensively documented, its structural similarity to other biologically active sulfonamides suggests potential for investigation in several therapeutic areas:

-

Antitumor Agents: Certain sulfonamide derivatives have been shown to inhibit tumor growth by targeting cell cycle progression[4].

-

Central Nervous System (CNS) Disorders: The sulfonamide scaffold is present in various CNS-acting drugs, and its derivatives are being explored for new therapeutic interventions[5].

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key feature in the design of metalloenzyme inhibitors.

The development of a robust in vitro screening cascade is essential to elucidate the specific biological activity of this compound.

Caption: In vitro screening cascade for biological activity assessment.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. Its well-defined chemical properties and the established biological significance of the sulfonamide scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the scientific community.

References

-

Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 491-500. [Link]

-

Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. R Discovery. [Link]

-

Oda, M., et al. (1998). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 41(20), 3789-3802. [Link]

-

Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 147, 108076. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Chlorophenyl)methanesulfonamide Derivatives and Analogs for Drug Discovery Professionals

Foreword

The confluence of a privileged chemical scaffold with unmet clinical needs perpetually drives innovation in medicinal chemistry. The (3-chlorophenyl)methanesulfonamide core represents one such scaffold, a versatile framework upon which a multitude of potent and selective therapeutic agents have been constructed. This technical guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, biological activities, and structure-activity relationships of this important class of molecules. Our narrative eschews rigid templates, instead opting for a logical flow that mirrors the drug discovery process itself—from foundational synthesis to nuanced mechanistic understanding. Every piece of information is substantiated by authoritative references, ensuring the highest degree of scientific integrity.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is a cornerstone in modern drug design, prized for its advantageous physicochemical properties. The strategic placement of a chlorine atom at the meta-position of the phenyl ring, combined with the methanesulfonamide group, confers a unique electronic and conformational profile. This arrangement facilitates diverse and high-affinity interactions with a range of biological targets.

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, integral to numerous clinically approved drugs. Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its tetrahedral geometry, allows for robust binding to enzyme active sites. The 3-chloro substituent further refines the molecule's properties by modulating the acidity of the sulfonamide N-H proton and providing a potential halogen bonding interaction point within protein binding pockets, which can significantly enhance binding affinity and selectivity.

Synthetic Strategies for Derivatization

The modular nature of the this compound scaffold lends itself to straightforward and versatile synthetic modifications. The primary point of diversification is the sulfonamide nitrogen, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

General Synthesis of N-Substituted (3-Chlorophenyl)methanesulfonamides

The most common and efficient method for synthesizing N-substituted derivatives involves the reaction of commercially available (3-chlorophenyl)methanesulfonyl chloride with a diverse range of primary or secondary amines in the presence of a suitable base.

Experimental Protocol: Synthesis of N-Aryl-(3-chlorophenyl)methanesulfonamides

-

Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add (3-chlorophenyl)methanesulfonyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. If using DCM as the solvent, add a base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, if pyridine is the solvent, pour the reaction mixture into ice-water and collect the precipitate by filtration. If DCM is the solvent, wash the reaction mixture sequentially with 1N HCl, water, and brine.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Protocol Design:

-

Choice of Base: Pyridine can act as both a solvent and a base. Triethylamine is a non-nucleophilic base suitable for reactions in aprotic solvents like DCM. The base is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion.

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermic nature of the reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

-

Purification Method: Recrystallization is often sufficient for obtaining highly pure crystalline products. Column chromatography is a more general method for purifying a wider range of derivatives, including oils and non-crystalline solids.

Diagram: Synthetic Workflow for N-Substituted Derivatives

Caption: General synthetic scheme for N-substituted (3-chlorophenyl)methanesulfonamides.

Therapeutic Targeting and Biological Activity

Derivatives of this compound have demonstrated significant activity against a variety of therapeutic targets, most notably enzymes implicated in cancer and other diseases.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it an excellent pharmacophore for targeting metalloenzymes like carbonic anhydrases (CAs). CAs are involved in pH regulation, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1] Several studies have shown that derivatives of this compound can be potent inhibitors of various CA isoforms.[1][2]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. The this compound scaffold has been incorporated into molecules designed to inhibit various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in oncology.[3]

Anticancer and Anti-inflammatory Activity

Beyond specific enzyme inhibition, derivatives of this scaffold have shown broader anticancer and anti-inflammatory activities. For example, certain methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have been evaluated for their anticancer and anti-inflammatory properties.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound core has provided valuable insights into the structural requirements for potent and selective biological activity.

Table 1: SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors

| Compound ID | N-Substituent | hCA II (Kᵢ, nM)[2] | hCA IX (Kᵢ, nM)[2] |

| 1 | 4-(3-hydroxyphenyl)-pyrazole-3-carboxamide | 866.7 | 568.8 |

| 2 | 4-(2-hydroxyphenyl)-pyrazole-3-carboxamide | >10000 | 439.6 |

| 3 | 4-(2-hydroxy-5-bromophenyl)-pyrazole-3-carboxamide | 13.9 | 8.5 |

| 4 | 4-(2-hydroxy-5-chlorophenyl)-pyrazole-3-carboxamide | 46.1 | 14.8 |

| 5 | Acetazolamide (Standard) | 12.1 | 25.8 |

Interpretation of SAR Data:

-

Impact of N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of inhibitory potency and selectivity.

-

Role of Halogen Substitution: The introduction of a halogen (bromo or chloro) at the 5-position of the 2-hydroxyphenyl ring (compounds 3 and 4 ) significantly enhances inhibitory activity against both hCA II and hCA IX compared to the unsubstituted analog (compound 2 ).[2]

-

Positional Isomerism: The position of the hydroxyl group on the phenyl ring of the pyrazole substituent also plays a crucial role. A 3-hydroxy substituent (compound 1 ) is less favorable for hCA II inhibition compared to a 2-hydroxy substituent (compound 2 ), but the latter is poorly active.[2]

Diagram: Key Structural Features for Carbonic Anhydrase Inhibition

Caption: Relationship between structural features and biological activity.

Mechanistic Insights: Targeting Cancer-Relevant Signaling Pathways

A significant focus of research on this compound derivatives has been their potential as anticancer agents through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[3][6]

Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified schematic of PI3K/Akt/mTOR pathway inhibition.

Certain sulfonamide-containing compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[4] The this compound scaffold can be incorporated into molecules that target key kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and exerting anticancer effects.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The ease of its synthetic modification, coupled with its favorable interactions with a range of biological targets, ensures its continued relevance in drug discovery.

Future research in this area is likely to focus on:

-

Rational Drug Design: Utilizing computational modeling and structural biology to design derivatives with enhanced potency and selectivity for specific enzyme isoforms or kinase targets.

-

Exploration of Novel Targets: Screening libraries of this compound derivatives against a broader range of biological targets to identify new therapeutic opportunities.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer agents to overcome drug resistance and improve therapeutic outcomes.

References

-

Głuch-Lutwin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

-

Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Records of Natural Products, 11(1), 15-23. [Link]

-

Kumar, A., et al. (2007). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 15(10), 3565-3571. [Link]

-

Arslan, O., et al. (1997). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 5(3), 515-518. [Link]

-

Zareba, P., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry, 89, 106165. [Link]

-

Lawrence, H. R., et al. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7734-7749. [Link]

-

Afridi, S., et al. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 27(15), 4899. [Link]

-

Khan, M. F., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 1-13. [Link]

-

Olszewski, T. K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

D'yakonov, V. A., et al. (2023). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 28(13), 5025. [Link]

-

Dudziec, B., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. [Link]

-

Dudka, I., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Pharmaceuticals, 16(12), 1735. [Link]

-

Lo, C., et al. (2006). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry, 13(24), 2979-2991. [Link]

-

Scheidt, T., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines, 12(7), 1621. [Link]

-

Fedorov, A. Y., et al. (2015). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Journal of Medicinal Chemistry, 58(19), 7765-7790. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

-

Zhang, J., et al. (2022). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Molecules, 27(11), 3568. [Link]

-

He, Y., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(8), 2410. [Link]

-

El-Sayed, M. A. A., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 10, 1068894. [Link]

-

Musso, L., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(19), 6296. [Link]

-

Sharma, R., & Soman, S. S. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals, 16(1), 126. [Link]

-

Al-Omair, M. A., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604. [Link]

-

Singh, S., et al. (2023). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure, 1286, 135541. [Link]

-

Al-Warhi, T., et al. (2018). Three AZD compounds inhibit Akt/mTOR signaling in ovarian cancer cells.... ResearchGate. [Link]

Sources

- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Chlorophenyl)methanesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Chlorophenyl)methanesulfonamide, a compound of interest in synthetic and medicinal chemistry. As experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data, established spectroscopic principles, and comparative analysis of related structures to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (C₇H₈ClNO₂S) is a sulfonamide derivative with potential applications in various fields of chemical research.[1] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for unambiguous structure verification and purity assessment. This guide delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining NMR spectra of a novel compound like this compound would involve dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2] High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve optimal signal dispersion and resolution.[2]

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectroscopy: Expected Chemical Shifts and Splitting Patterns

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the amine protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (H2, H4, H5, H6) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂-) | ~4.3 | Singlet (s) | 2H |

| Amine Protons (-NH₂) | Broad singlet (br s) | 2H |

-

Aromatic Region: The four protons on the chlorophenyl ring will appear in the typical aromatic region. Due to the electron-withdrawing nature of the chlorine and methanesulfonamide substituents, these protons will be deshielded. The complex splitting patterns (multiplet) will arise from spin-spin coupling between adjacent aromatic protons.

-

Methylene Protons: The two protons of the methylene group adjacent to the sulfonamide group are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Amine Protons: The two protons of the sulfonamide NH₂ group will likely appear as a broad singlet. The chemical shift of this peak can be variable and is often concentration-dependent and can exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-CH₂ | 135 - 140 |

| Methylene Carbon (-CH₂-) | 55 - 60 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Sample Preparation and Analysis

For a solid sample like this compound, the KBr pellet method is a common technique.[2] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then analyzed using an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]

Caption: Workflow for IR Spectroscopic Analysis.

Expected Characteristic IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C-Cl bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O group is a hallmark of sulfonamides.[2] The N-H stretching vibrations will also be a key indicator of the sulfonamide functionality.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Experimental Protocol: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like sulfonamides. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their m/z ratio and detected.

Caption: Workflow for Mass Spectrometric Analysis.

Expected Mass Spectrum

The monoisotopic mass of this compound is 204.99643 Da.[1] In the positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 206.00371.[1] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 227.98565, may also be observed.[1]

A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[3] This would result in a fragment ion at m/z 142. This characteristic loss can be a strong indicator of the sulfonamide structure. The presence of chlorine will be evident from the isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the ³⁵Cl peak.

Predicted Mass Spectrometry Data [1]

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 206.00371 |

| [M+Na]⁺ | 227.98565 |

| [M-H]⁻ | 203.98915 |

Conclusion: A Framework for Structural Elucidation

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. While experimental data is not yet publicly cataloged, the principles of NMR, IR, and MS, combined with data from related compounds, allow for a confident prediction of the key spectral features. Researchers working with this compound can use this guide to design their analytical workflows, interpret their experimental data, and ultimately confirm the structure and purity of their material with a high degree of certainty. The combination of these three spectroscopic techniques provides a self-validating system for the comprehensive characterization of this compound.

References

-

PubChem. This compound (C7H8ClNO2S). National Center for Biotechnology Information. [Link]

-

SpectraBase. METHANESULFONAMIDE, N-(3-CHLOROPHENYL)-. Wiley-VCH GmbH. [Link]

-

PubChem. N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

PubChem. N-(4-amino-3-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Appretech Scientific Limited. N-(3-amino-5-chlorophenyl)methanesulfonamide. [Link]

-

CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. [Link]

-

PubChem. (3-Amino-2-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

-

PubChem. Methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Paolini, J., Leandri, A., Desjobert, J. M., Barboni, L., Tabacchi, R., & Costa, J. (2007). Spectral data of two new asymmetric sesquiterpene alcohols: (14R)-β-oplopenol and (14S)-β-oplopenol. Magnetic resonance in chemistry : MRC, 45(9), 793–797. [Link]

- Google Patents.

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Li, J. Y., Liu, Z. H., & Li, K. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 95, 56–63. [Link]

-

ResearchGate. Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. [Link]

Sources

Commercial availability and suppliers of (3-Chlorophenyl)methanesulfonamide

An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Commercial Sourcing, Synthesis, and Analytical Validation for Drug Discovery Professionals

Introduction

This compound is a key chemical intermediate whose structural motifs—the sulfonamide group and a chlorinated aromatic ring—are prevalent in a wide array of pharmacologically active agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in antibacterial drugs, diuretics, and anticonvulsants, among others[1]. The inclusion of a chlorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity[2].

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the commercial availability of this compound, details a robust synthetic protocol, outlines methods for analytical characterization, and discusses its application within a drug discovery framework. The objective is to equip scientists with the foundational knowledge required to effectively source, synthesize, and utilize this valuable building block in their research endeavors.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this compound, it is crucial to consider factors such as purity, quantity, and lead time. The CAS Number for N-(3-chlorophenyl)methanesulfonamide is 7022-21-1. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the purchased material.

Below is a summary of representative suppliers for this compound:

| Supplier | CAS Number | Typical Purity/Specification | Notes |

| Ambeed, Inc. | 7022-21-1 | Not specified, sold as a building block. | Specializes in advanced intermediates for R&D.[3] |

| AiFChem | 7022-21-1 | Not specified, sold as a building block. | A division of XtalPi, focusing on AI-driven chemical synthesis.[3] |

| SAGECHEM LIMITED | 7022-21-1 | Not specified. | A chemical R&D, manufacturing, and distribution company.[3] |

| BLD Pharm | 7022-21-1 | Not specified, MDL No: MFCD00457401. | Offers online ordering and bulk inquiry options.[4] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings. The table below summarizes key properties for this compound.

| Property | Value | Source |

| CAS Number | 7022-21-1 | ChemicalRegister[3] |

| Molecular Formula | C₇H₈ClNO₂S | PubChem[5] |

| Molecular Weight | 205.66 g/mol | BLD Pharm[4] |

| IUPAC Name | N-(3-chlorophenyl)methanesulfonamide | ChemicalRegister[3] |

| SMILES | CS(=O)(=O)NC1=CC=CC(Cl)=C1 | BLD Pharm[4] |

| H-Bond Donor Count | 1 | ChemicalRegister[3] |

| H-Bond Acceptor Count | 3 | ChemicalRegister[3] |

Proposed Synthesis of this compound

The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. A reliable method for preparing N-(3-chlorophenyl)methanesulfonamide involves the reaction of 3-chloroaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Proposed synthetic route for N-(3-Chlorophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3-chlorophenyl)methanesulfonamide from 3-chloroaniline and methanesulfonyl chloride.

Materials:

-

3-Chloroaniline

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes. The use of pyridine is critical as it acts as a base to quench the HCl byproduct of the reaction.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirring solution via a dropping funnel over 20-30 minutes, ensuring the temperature remains at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-chloroaniline) is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes pyridine hydrochloride, unreacted acid, and residual salts.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(3-chlorophenyl)methanesulfonamide.

-

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of a synthesized or purchased compound is a critical step in any research workflow. A combination of spectroscopic and chromatographic methods should be employed.

Caption: A logical workflow for the analytical validation of the target compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (with splitting patterns corresponding to the 1,3-disubstitution), the N-H proton of the sulfonamide, and the methyl group protons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used to observe the molecular ion peak [M]+ or protonated molecule [M+H]+, respectively[6].

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key characteristic vibrations for a sulfonamide include N-H stretching (around 3300-3200 cm⁻¹) and strong asymmetric and symmetric SO₂ stretching vibrations (around 1330-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively)[6].

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic techniques are the gold standard for determining the purity of the compound. A validated method should show a single major peak corresponding to the product, allowing for quantification of its purity relative to any impurities[7][8].

Application in a Drug Discovery Context

The this compound scaffold is a valuable starting point in drug discovery campaigns. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the chlorophenyl moiety can engage in various interactions, including hydrophobic and halogen bonding, within a target protein's binding site. The versatility of arylsulfonamides makes them a valuable motif in the development of novel agents for treating a range of disorders, including those affecting the central nervous system (CNS)[9].

Caption: A conceptual workflow for utilizing the scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-chlorophenyl)methanesulfonamide should be obtained from the supplier, general precautions for related sulfonamides and chlorinated aromatic compounds should be followed. The precursor, (3-chlorophenyl)methanesulfonyl chloride, is corrosive and causes severe skin burns and eye damage[10]. The final sulfonamide product may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[11][12].

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[13].

-

Avoid breathing dust or vapors[11].

-

Wash hands thoroughly after handling[12].

-

Consult the supplier-specific SDS for detailed hazard information, first-aid measures, and disposal guidelines[11][13].

References

-

ChemicalRegister. (n.d.). Methanesulfonamide, N-(3-chlorophenyl)- (CAS No. 7022-21-1) Suppliers. Retrieved from [Link]

-

Georganics. (2011, January 28). SAFETY DATA SHEET: (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

AA Blocks. (n.d.). 2034600-13-8 | 1-(3-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}methanesulfonamide. Retrieved from [Link]

-

National Measurement Institute. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). N-(3-amino-5-chlorophenyl)methanesulfonamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H8ClNO2S). Retrieved from [Link]

- Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 705-710.

- Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277.

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... Retrieved from [Link]

- Lupa, A., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076.

- Analytical Methods Committee. (2014). Analytical Methods. Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91449559, (3-Amino-2-chlorophenyl)methanesulfonamide. Retrieved from [Link]

- Pathare, R. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 7(6), e07266.

- Al-Trawneh, S. A., & Al-Hourani, B. J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1261, 132860.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanesulfonamide, N-(3-chlorophenyl)- (CAS No. 7022-21-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. bldpharm.com [bldpharm.com]

- 5. (3-Amino-2-chlorophenyl)methanesulfonamide | C7H9ClN2O2S | CID 91449559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. georganics.sk [georganics.sk]

- 11. keyorganics.net [keyorganics.net]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: A Consensus In Silico Workflow for the Target Deconvolution of (3-Chlorophenyl)methanesulfonamide

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. For novel or uncharacterized small molecules, elucidating the protein partners through which they exert their biological effects is paramount for mechanism-of-action studies, lead optimization, and safety profiling. This guide presents a robust, multi-faceted in silico strategy for predicting the biological targets of (3-Chlorophenyl)methanesulfonamide, a representative small molecule for which public bioactivity data is scarce. By synergistically employing ligand-based, structure-based, and machine learning methodologies, we demonstrate a self-validating workflow that generates high-confidence, testable hypotheses for subsequent experimental validation. This consensus approach mitigates the inherent limitations of any single computational method, providing a more accurate and comprehensive landscape of the compound's potential polypharmacology.

Introduction: The Challenge of Target Deconvolution

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and diuretic.[1][2] The specific molecule under investigation, this compound, represents a common challenge in drug discovery: a novel chemical entity with potential bioactivity, but unknown molecular targets. Traditional experimental approaches to target identification can be resource- and time-intensive.[3] Computational, or in silico, methods offer a powerful, cost-effective alternative to rapidly profile a compound against the known target space, thereby prioritizing experimental efforts.[4][5]

This guide eschews a single-method approach, which can be prone to specific biases, in favor of a consensus strategy. The core principle is that a potential target is elevated in confidence when it is independently predicted by orthogonal computational techniques. We will explore three main pillars of target prediction:

-

Ligand-Based Methods: Operating on the principle of chemical similarity, these methods predict targets by comparing the query molecule to a vast database of compounds with known biological activities.[6][7]

-

Structure-Based Methods: These approaches utilize the three-dimensional structures of proteins to assess the physical and energetic feasibility of a binding event with the query molecule, a process known as reverse docking.[8][9]

-

Machine Learning Methods: Leveraging complex algorithms trained on massive drug-target interaction datasets, these methods can identify subtle patterns in chemical structures to predict binding partners.[10][11][12]

Our subject molecule, this compound, will serve as the case study to illustrate this integrated workflow.

Profile of the Query Molecule

To initiate any in silico analysis, the query molecule must be accurately represented in a machine-readable format.

| Property | Value |

| Compound Name | This compound |

| 2D Structure |  |

| SMILES String | CS(=O)(=O)NCc1cccc(c1)Cl |

| Molecular Formula | C8H10ClNO2S |

| Molecular Weight | 219.69 g/mol |

Structure and properties are based on the assumed structure for this compound.

The Integrated Target Prediction Workflow

The strength of our approach lies in the integration of parallel predictive streams that converge to generate a prioritized list of candidate targets. The causality behind this choice is risk mitigation; a prediction is more trustworthy if it is corroborated by different underlying scientific principles (e.g., chemical similarity vs. physics-based docking).

Caption: Integrated workflow for in silico target prediction.

Pillar 1: Ligand-Based Target Prediction

This approach is founded on the Similar Property Principle, which posits that structurally similar molecules are likely to have similar biological functions, including binding to the same protein targets.[13] This is the most rapid method for generating initial hypotheses.

Protocol: 2D/3D Similarity Screening

The SwissTargetPrediction server is an authoritative tool that predicts targets based on a combination of 2D and 3D similarity to a library of known bioactive compounds.[13][14][15]

Methodology:

-

Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[14]

-

Input the Molecule: Paste the SMILES string for this compound (CS(=O)(=O)NCc1cccc(c1)Cl) into the query box.

-

Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

-

Execute Prediction: Click the "Predict targets" button.

-

Analyze Results: The output is a ranked list of protein targets. The primary metric is "Probability," which is derived from the chemical similarity between the query molecule and known ligands for that target. A higher probability indicates a more confident prediction.

Data Interpretation: Focus on the top 15-20 predictions with the highest probability scores. Pay close attention to the "Target Class" column, as this can reveal trends (e.g., a predominance of kinases, GPCRs, or enzymes).

| Rank | Target (Uniprot ID) | Target Class | Probability | Known Actives (2D/3D) |

| 1 | P08913 | Enzyme | 0.68 | 12 / 18 |

| 2 | P28223 | G-protein coupled receptor | 0.65 | 8 / 11 |

| 3 | Q9Y243 | Kinase | 0.59 | 25 / 31 |

| ... | ... | ... | ... | ... |

| This is a representative table of potential results and not actual predictive data. |

Protocol: Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[16][17][18] The PharmMapper server identifies potential targets by fitting the query molecule to a vast database of receptor-based pharmacophore models.[19][20][21][22][23]

Methodology:

-

Navigate to the PharmMapper server.

-

Prepare Input: The query molecule must be in a 3D format, such as .mol2 or .sdf. This can be generated from the SMILES string using software like Open Babel or a web-based tool.

-

Submit Job: Upload the 3D structure file.

-

Set Parameters: Select the "Human Protein Targets Only" database (or a broader database if desired) and specify the number of results to return (e.g., top 300).

-

Analyze Results: The output will be a list of potential targets ranked by a "Fit Score." A higher fit score indicates better alignment of the query molecule with the target's pharmacophore model. The results page also provides a valuable visualization of the molecule aligned within the pharmacophore.

Pillar 2: Structure-Based Target Prediction

This methodology is fundamentally different from ligand-based approaches as it directly assesses the interaction between the ligand and potential protein targets. Reverse docking computationally places the query molecule into the binding sites of thousands of proteins and calculates a score based on binding energy.[8]

The Reverse Docking Workflow

Unlike the web-server-based methods above, a rigorous reverse docking screen is a multi-step process that requires more computational expertise. The causality behind this more intensive process is the need for high-quality, standardized inputs to ensure the resulting binding energy calculations are comparable and meaningful across thousands of different proteins.[24]

Caption: Conceptual workflow for a reverse docking protocol.

Methodology:

-

Ligand Preparation: The 3D structure of this compound is prepared. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds. This ensures the molecule is represented with accurate stereochemistry and electrostatics.

-

Target Library Preparation: A curated library of protein structures is required. Databases like PDBbind or sc-PDB provide collections of high-quality, druggable binding sites.[24] Each protein must be prepared by removing water molecules, adding hydrogens, and defining the binding site coordinates (the "grid box").

-

Docking Simulation: Automated docking software, such as AutoDock Vina, is used to systematically screen the prepared ligand against every target in the library.[25][26] The software samples many possible conformations (poses) of the ligand within the binding site and calculates a corresponding binding affinity score (e.g., in kcal/mol).

-

Scoring and Ranking: The results are compiled into a single list, ranked by the predicted binding affinity. Proteins with the most favorable (i.e., most negative) binding scores are considered the top potential hits.

-

Post-Processing and Analysis: The top hits must be visually inspected to ensure the predicted binding pose is chemically reasonable (e.g., forming hydrogen bonds, engaging in hydrophobic interactions). This step is crucial for weeding out false positives.

Pillar 3: Machine Learning Approaches

Machine learning (ML) models for drug-target interaction (DTI) prediction are trained on vast datasets of known interactions.[3][10][12] They learn to correlate chemical substructures (represented as molecular fingerprints) with protein targets.

Protocol: ML-Based Target Prediction

The SuperPred web server is a tool that predicts targets and therapeutic classifications (ATC codes) for a query molecule based on the similarity of its molecular fingerprint to a database of known drugs.[27][28][29][30]

Methodology:

-

Navigate to the SuperPred web server (prediction.charite.de).

-

Input Molecule: Draw the structure of this compound using the sketcher or input the SMILES string.

-

Select Prediction Type: Choose "Target-Prediction."

-

Execute Prediction: Submit the query.

-

Analyze Results: The output will show a list of predicted targets ranked by a probability score. The server's model provides a confidence level based on the degree of similarity to known ligands for that target. A higher Tanimoto coefficient (a measure of fingerprint similarity) to a known drug provides greater confidence in the prediction.[28]

Data Integration and Hypothesis Generation

The final and most critical step is to synthesize the results from all three orthogonal approaches. A target that appears in the top ranks of multiple lists is a high-confidence candidate for experimental follow-up.

Protocol for Consensus Analysis:

-

Collate Data: Compile the top 20-30 ranked targets from SwissTargetPrediction, PharmMapper, the reverse docking screen, and SuperPred into a single spreadsheet.

-

Identify Overlap: Identify proteins that appear on two or more of the prediction lists. These are your primary consensus hits.

-

Tier the Hits: Create a tiered list of potential targets.

-

Tier 1 (Highest Confidence): Targets predicted by three or more methods, or by both a ligand-based and a structure-based method with high scores.

-

Tier 2 (Medium Confidence): Targets predicted by two different ligand-based methods with high scores, or one structure-based method with a very strong binding energy and reasonable pose.

-

Tier 3 (Hypothesis Generating): Targets predicted strongly by a single method.

-

-

Biological Plausibility Review: Research the top-tiered targets. Are they known to be involved in disease pathways? Does the predicted target class align with any preliminary phenotypic data available for the compound? This step injects biological rationale into the computational data.

Example Consensus Table

| Target (Uniprot ID) | Target Name | SwissTarget Prediction (Probability) | PharmMapper (Fit Score) | Reverse Docking (Binding Affinity kcal/mol) | SuperPred (Probability) | Consensus Tier |

| P08913 | ACHE | 0.68 | 4.12 | -8.9 | 0.75 | 1 |

| Q9Y243 | CDK2 | 0.59 | Not Found | -8.5 | 0.62 | 2 |

| P28223 | DRD2 | 0.65 | 3.88 | Not Found | Not Found | 3 |

| P35354 | SRC | Not Found | 3.55 | -9.1 | Not Found | 2 |

| This is a representative table illustrating the data integration process and not actual predictive data. |

Conclusion

References

- A review of machine learning-based methods for predicting drug-target interactions. (2024). Health Inf Sci Syst.

- In Silico Target Prediction for Small Molecules. (2019). Methods Mol Biol.

- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.

- Pharmacophore modeling in drug design. (2025). PubMed.

- PharmMapper Server. (2024). ecust.

- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).

- What is pharmacophore modeling and its applications?. (2025).

- Application of Machine Learning for Drug–Target Interaction Prediction. (2021). Frontiers.

- Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. (2020).

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2023). MDPI.

- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2021). MDPI.

- In Silico Target Prediction. (n.d.).

- Pharmacophore modeling. (2016). Slideshare.

- Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design. (2023).

- Computational/in silico methods in drug target and lead prediction. (2021). PMC - PubMed Central.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. (2010). PMC - NIH.

- PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. (2010). East China Normal University.

- Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. (2021). NIH.

- SuperPred. (n.d.). SuperPred.

- SuperPred. (n.d.). bio.tools.

- SWISS Target Prediction Full Tutorial: Free Online Tool #bioinform

- PharmMapper server: A Web server for potential drug target identification using pharmacophore mapping approach. (2025).

- SuperPred: drug classification and target prediction. (2008). PMC - PubMed Central.

- SuperPred: update on drug classification and target prediction. (2013). Oxford Academic.

- Drug–target interaction prediction: databases, web servers and computational models. (2015).

- Drug-Target Interaction. (n.d.).

- PharmMapper. (n.d.). bio.tools.

- Protein Preparation Automatic Protocol for High-Throughput Inverse Virtual Screening: Accelerating the Target Identification by Computational Methods. (2021).

- SwissTargetPrediction. (n.d.). bio.tools.

- CAS 2973403-55-1: N-(3-Amino-5-chlorophenyl)methanesulfonamide. (n.d.). Cymit Química S.L..

- MultiDock Screening Tool - Reverse docking demonstr

- General flow chart of virtual screening by docking. (n.d.).

- Virtual Screening: A Step-by-Step Guide for Researchers. (2023). Press Releases.

- Common public databases for drug discovery. (n.d.).

- SuperPred -- target-prediction server. (2008). Health Sciences Library System.

- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). PMC - NIH.

- Top Pharmacogenomics Databases for Drug Discovery. (2024). BigOmics Analytics.

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research.

- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019).

- Virtual Screening: A Complete Guide. (2025). Technology Networks.

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2022). Methods in Molecular Biology.

- Therapeutic Target D

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.

- Reverse docking: Significance and symbolism. (2024). Synapse.

- Tutorial redocking – ADFR. (n.d.).

- (3-Amino-2-chlorophenyl)methanesulfonamide. (2026). PubChem.

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv Der Pharmazie.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin

- Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022). Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. Reverse docking: Significance and symbolism [wisdomlib.org]

- 10. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revistas.unir.net [revistas.unir.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 18. Pharmacophore modeling | PDF [slideshare.net]

- 19. lilab-ecust.cn [lilab-ecust.cn]

- 20. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]

- 22. researchgate.net [researchgate.net]

- 23. bio.tools [bio.tools]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

- 26. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio.tools [bio.tools]

- 28. SuperPred: drug classification and target prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]